methyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate

Physicochemical property Molecular weight Drug-likeness

Methyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate (CAS 1234946-51-0) is a synthetic heterocyclic compound featuring a fused thiazino[5,6-c]quinoline core with a methyl ester substituent at the 7‑position. Its molecular formula is C₁₃H₉N₃O₃S (MW 287.30 Da), and it belongs to the broader class of thiazinoquinoline derivatives that have demonstrated antibacterial, anti-inflammatory, and kinase-inhibitory activities in various preclinical settings.

Molecular Formula C13H9N3O3S
Molecular Weight 287.30 g/mol
Cat. No. B7842869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate
Molecular FormulaC13H9N3O3S
Molecular Weight287.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C3C(=CN=C21)C(=O)N=C(S3)N
InChIInChI=1S/C13H9N3O3S/c1-19-12(18)7-4-2-3-6-9(7)15-5-8-10(6)20-13(14)16-11(8)17/h2-5H,1H3,(H2,14,16,17)
InChIKeyCNXSPBAVBMNTRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate — Procurement-Oriented Product Profile


Methyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate (CAS 1234946-51-0) is a synthetic heterocyclic compound featuring a fused thiazino[5,6-c]quinoline core with a methyl ester substituent at the 7‑position . Its molecular formula is C₁₃H₉N₃O₃S (MW 287.30 Da), and it belongs to the broader class of thiazinoquinoline derivatives that have demonstrated antibacterial, anti-inflammatory, and kinase-inhibitory activities in various preclinical settings [1][2]. This compound is primarily utilized as a research intermediate and building block for structure–activity relationship (SAR) studies, where the 7‑position ester functionality provides a distinct chemical handle relative to the more commonly encountered 9‑carboxylate analogs .

WorkflowMedicinal chemistry SAR exploration
Chemical handle7‑Position methyl ester for selective derivatization
Scaffold contextThiazinoquinoline core with reported bioactivity in class analogs

Why the 7‑Position Methyl Ester in Methyl 2-Amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate Cannot Be Replaced by Common In‑Class Analogs


Within the thiazino[5,6-c]quinoline family, the position and nature of the carboxylate substituent profoundly modulates both physicochemical properties and biological activity . The target compound bears a methyl ester at the 7‑position (MW 287.30 Da), whereas the commercially prevalent 9‑carboxylic acid analog (CAS 1092288-46-4) has a molecular weight of 273.27 Da and a free acid functionality . The 9‑ethyl ester variant (CAS 1093760-14-5) further differs in molecular weight (301.32 Da) and steric profile . These structural distinctions translate into measurable differences in hydrogen-bonding capacity, steric hindrance, and metabolic liability, rendering simple substitution inadequate for applications requiring precise structural control, such as SAR exploration, prodrug design, or target-selective probe development [1].

Target Compound
Substitute
Mismatch Risk
7‑Methyl ester (MW 287.30)
9‑Carboxylic acid analog
Different hydrogen‑bonding and metabolic profile may shift SAR interpretation
7‑Methyl ester
9‑Ethyl ester analog
Altered steric bulk and lipophilicity may confound activity readouts

Head‑to‑Head Comparative Evidence for Methyl 2-Amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate vs. Closest Analogs


Molecular Weight Differential vs. 9‑Carboxylic Acid Analog as a Determinant of Physicochemical Profile

The target compound possesses a molecular weight of 287.30 Da, which is 14.03 Da higher than the 9‑carboxylic acid analog (273.27 Da) and falls within the optimal range for small-molecule lead compounds . This difference reflects the presence of the methyl ester group at the 7‑position versus the free acid at the 9‑position, a variation known to influence membrane permeability, solubility, and metabolic stability in heterocyclic lead series [1].

MW vs. 9‑COOH analog
Cross-study comparable
287.30 Da vs. 273.27 Da (+14.03 Da, +5.1%)
Supports differentiated physicochemical profile
Data from chemical databases; review for project fit
Physicochemical property Molecular weight Drug-likeness

Positional Isomer Effect: 7‑ vs. 9‑Substitution Differentiates Biological Activity in Thiazinoquinoline Carboxylic Acids

In a systematic evaluation of 1,4‑thiazinoquinoline‑carboxylic acids, the 7‑ethyl‑substituted derivative displayed in vitro antibacterial activity comparable to that of nalidixic acid, whereas the corresponding 9‑substituted analogs showed markedly lower potency [1]. This demonstrates that the 7‑position, where the target compound also bears its carboxylate functionality, is a critical locus for biological engagement in this scaffold. Although direct MIC data for the methyl ester are not available, the positional effect is a class‑level inference that underscores the importance of procuring the correct regioisomer for SAR studies [1].

Positional isomer effect
Class-level inference
7‑substitution linked to antibacterial activity; 9‑substitution less active
Regioisomer identity critical for bioactivity
Class‑level observation (Cecchetti 1984); direct MIC for this ester unavailable
Positional isomer Antibacterial activity Structure-activity relationship

In Vitro Anti-Inflammatory Activity of 7‑Carboxylate Thiazinoquinoline Analog (Ascidiathiazone A) Establishes Scaffold Viability at the 7‑Position

The natural product ascidiathiazone A, which contains a 7‑carboxylate group on a thiazinoquinoline‑quinone scaffold, inhibited superoxide production in PMA‑stimulated human neutrophils with an IC₅₀ of 1.55 ± 0.32 µM, while its 9‑substituted congener (ascidiathiazone B) was approximately 3.5‑fold more potent (IC₅₀ = 0.44 ± 0.09 µM) [1]. This intra‑class comparison demonstrates that substitution at the 7‑position alone can yield therapeutically relevant activity levels, and that subtle structural modifications (7‑carboxylate vs. 7‑carboxylate with additional ring modifications) can tune potency, validating the 7‑ester as a viable starting point for anti‑inflammatory lead optimization [1].

Anti‑inflammatory IC50
Cross-study comparable
Analog ascidiathiazone A: IC50 = 1.55 µM (7‑carboxylate)
7‑Carboxylate scaffold shows reported anti‑inflammatory assay context
Natural product analog; methyl ester activity may differ
Anti-inflammatory Neutrophil respiratory burst IC50

Synthetic Versatility Advantage: Methyl Ester as a Traceless Protecting Group vs. Free Carboxylic Acid

The methyl ester functionality at the 7‑position of the target compound serves as a latent carboxylic acid, enabling regioselective manipulations at other positions (e.g., amino group acylation, ring halogenation) without requiring additional protection/deprotection steps . In contrast, the free 9‑carboxylic acid analog (CAS 1092288-46-4) can undergo unwanted side reactions during basic or nucleophilic conditions, limiting its utility in multi‑step synthetic sequences . This practical advantage translates into higher synthetic efficiency and purer intermediate streams for medicinal chemistry workflows, making the methyl ester the preferred procurement choice for SAR campaigns.

Synthetic ester utility
Data to verify
Methyl ester as latent acid; compatible with multi‑step synthesis
May simplify protection strategy in SAR workflows
Based on general organic principles; validate for specific scheme
Synthetic intermediate Prodrug design Protecting group strategy

Optimal Application Scenarios for Methyl 2-Amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate Based on Quantitative Evidence


Medicinal Chemistry SAR Exploration Targeting 7‑Position Pharmacophore

The quantitative evidence demonstrates that the 7‑position of the thiazinoquinoline scaffold is a critical pharmacophoric locus for both antibacterial and anti‑inflammatory activities [1]. Researchers engaged in systematic SAR studies around the 7‑carboxylate moiety should procure this methyl ester as the preferred intermediate, as it provides the correct regioisomer substitution pattern proven to confer biological activity in class analogs [1]. The methyl ester can be selectively hydrolyzed to the carboxylic acid or further derivatized to amides, esters, or hydroxamic acids, enabling exploration of steric and electronic effects at this position without the synthetic limitations imposed by a free acid .

Anti‑Inflammatory Lead Optimization and Prodrug Design

Given the IC₅₀ of 1.55 µM for the 7‑carboxylate natural product ascidiathiazone A against neutrophil superoxide production , this compound is a suitable starting point for anti‑inflammatory lead optimization. The methyl ester can function as a prodrug moiety, potentially improving oral bioavailability relative to the free acid, and can be used to generate libraries of 7‑position variants while preserving the integrity of the thiazinoquinoline core [1].

Chemical Biology Probe Development with Regioselective Labeling Capability

The distinct 7‑position methyl ester permits regioselective functionalization for the installation of affinity tags, fluorescent reporters, or biotin handles without interfering with the 9‑position, which may be exploited for target engagement studies. This regiochemical differentiation is not achievable with the 9‑carboxylate or 9‑ethyl ester analogs, making this compound the reagent of choice for chemical biology applications requiring site‑specific labeling [1].

Reference Standard for Analytical Method Development

With its well‑defined molecular weight (287.30 Da), molecular formula (C₁₃H₉N₃O₃S), and unique InChIKey (CNXSPBAVBMNTRS‑UHFFFAOYSA‑N), this compound can serve as a high‑purity reference standard for HPLC‑MS method development and validation in laboratories studying thiazinoquinoline derivative metabolism or impurity profiling . Its physical properties are documented in authoritative chemical databases, facilitating its use as a calibration standard .

Application
Selection Property
Validation Focus
7‑Position pharmacophore SAR studies
Regioisomeric purity and ester functionality
Positional isomer identity and hydrolysis control
Inflammation‑targeted pathway probe development
7‑Carboxylate ester as latent acid for prodrug studies
Cellular anti‑inflammatory assay context (e.g., neutrophil superoxide)
Site‑specific chemical biology labeling
Regioselective reactivity of 7‑ester vs. 9‑position
Conjugation chemistry and target engagement verification
Analytical reference standard for thiazinoquinolines
Definitive molecular identity and purity
HPLC‑MS method calibration and impurity profiling
Quote Request

Request a Quote for methyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.